

An In-Depth Technical Guide to 4-Bromo-2-iodo-1-isopropylbenzene

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Compound of Interest

Compound Name: *5-Bromo-2-iodoisopropylbenzene*

Cat. No.: *B1524086*

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-2-iodo-1-isopropylbenzene, a versatile halogenated aromatic compound with significant potential in organic synthesis and materials science. This document delves into its chemical identity, synthesis strategies, spectroscopic profile, and key applications, offering field-proven insights for its effective utilization in research and development.

Core Compound Identity and Physicochemical Properties

4-Bromo-2-iodo-1-isopropylbenzene, also known as 5-Bromo-2-iodocumene, is a polysubstituted benzene derivative featuring bromine, iodine, and isopropyl substituents. This unique arrangement of functional groups imparts distinct reactivity, making it a valuable building block in complex molecular architectures.

Table 1: Physicochemical Properties of 4-Bromo-2-iodo-1-isopropylbenzene

Property	Value	Reference
CAS Number	1369864-81-2	
Molecular Formula	C ₉ H ₁₀ BrI	[1]
Molecular Weight	324.98 g/mol	[1]
IUPAC Name	4-Bromo-2-iodo-1-isopropylbenzene	[2]
Synonyms	5-Bromo-2-iodocumene	N/A
Appearance	Not explicitly stated, likely a solid or liquid	[1]
Solubility	Insoluble in water, soluble in common organic solvents	[3] [4]

Strategic Synthesis of 4-Bromo-2-iodo-1-isopropylbenzene

The synthesis of 4-Bromo-2-iodo-1-isopropylbenzene can be approached through several strategic pathways, primarily involving electrophilic aromatic substitution reactions on an isopropylbenzene (cumene) precursor. The choice of synthesis route is often dictated by the availability of starting materials and the desired regioselectivity.

Synthetic Pathway 1: Electrophilic Halogenation of Isopropylbenzene

A common and direct approach involves the sequential halogenation of isopropylbenzene. The isopropyl group is an ortho-, para-director and an activating group in electrophilic aromatic substitution.[\[5\]](#)

- Step 1: Bromination of Isopropylbenzene: The initial step would be the bromination of isopropylbenzene. Due to the directing effect of the isopropyl group, this reaction will yield a mixture of ortho- and para-bromoisopropylbenzene. The para isomer is typically the major product due to reduced steric hindrance. The reaction is generally carried out using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃).[\[6\]](#)

- Step 2: Iodination of 4-Bromoisopropylbenzene: The subsequent iodination of the para-bromo isomer would then be performed. The introduction of the iodine atom at the ortho position to the isopropyl group is facilitated by the directing effects of both the isopropyl and bromo substituents. A common iodinating agent is molecular iodine (I_2) in the presence of an oxidizing agent like nitric acid (HNO_3) or a combination of I_2 and a Lewis acid.[7]



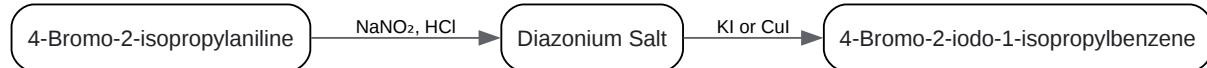
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Caption: Synthetic workflow for the electrophilic halogenation of isopropylbenzene.

Synthetic Pathway 2: Sandmeyer Reaction of a Substituted Aniline

An alternative and often highly regioselective method is the Sandmeyer reaction, which starts from a corresponding aniline derivative.[8][9]

- Step 1: Synthesis of 4-Bromo-2-isopropylaniline: This precursor can be synthesized through various methods, such as the reduction of a corresponding nitro compound.
- Step 2: Diazotization: The aniline is treated with nitrous acid (HNO_2), typically generated in situ from sodium nitrite ($NaNO_2$) and a strong acid (e.g., HCl), to form a diazonium salt.[10]
- Step 3: Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide (KI) or a copper(I) iodide (CuI) catalyst to replace the diazonium group with an iodine atom, yielding the final product.[11]



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Caption: Synthetic workflow illustrating the Sandmeyer reaction approach.

Detailed Protocol for a Related Synthesis (**5-Bromo-2-iodoisopropylbenzene**):

A reported synthesis for the related isomer, **5-bromo-2-iodoisopropylbenzene**, involves the direct bromination of 2-isopropyliodobenzene.[12]

- Reaction Setup: In a suitable reaction vessel, 1-iodo-2-isopropylbenzene (1.5 g, 6.1 mmol) is mixed with silver sulfate (1.0 g, 3.1 mmol), concentrated sulfuric acid (5.5 mL), and water (0.6 mL).[12]
- Bromination: To this three-phase suspension, bromine (0.3 mL, 6.4 mmol) is added.[12]
- Reaction Conditions: The reaction mixture is stirred at room temperature for 1 hour.[12]
- Workup: Upon completion, the mixture is poured into a mixture of ether (150 mL) and water (75 mL).[12]
- Purification: The solids are removed by filtration, and the organic and aqueous layers are separated. The organic layer is concentrated under vacuum, and the residue is purified by preparative high-performance liquid chromatography (HPLC) to afford the product.[12]

Spectroscopic Characterization

The structural elucidation of 4-Bromo-2-iodo-1-isopropylbenzene relies on standard spectroscopic techniques. While a complete experimental dataset for this specific isomer is not readily available in the public domain, data from closely related compounds can provide valuable insights.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the isopropyl group. Based on the synthesis of a related isomer, the following peaks can be anticipated (chemical shifts are approximate):[12]

- A doublet for the six methyl protons of the isopropyl group around δ 1.2 ppm.
- A septet for the methine proton of the isopropyl group around δ 3.1 ppm.

- Distinct signals in the aromatic region (δ 7.0-7.8 ppm) corresponding to the three protons on the benzene ring, with coupling patterns indicative of their relative positions.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the electronegativity and the "heavy atom effect" of the halogen substituents. The iodine-bearing carbon is expected to be significantly shielded (shifted to a lower ppm value) due to the heavy atom effect.[13]

Mass Spectrometry:

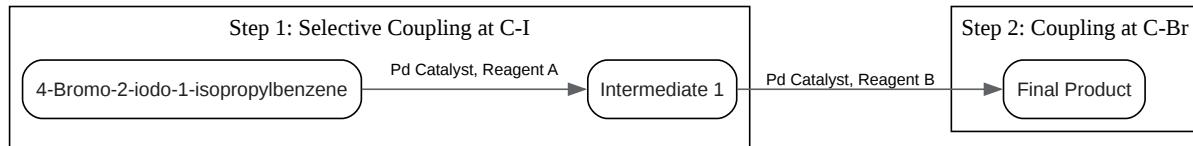
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[14] The fragmentation pattern would likely involve the loss of the isopropyl group and the halogen atoms.

Reactivity and Applications in Modern Organic Synthesis

The synthetic utility of 4-Bromo-2-iodo-1-isopropylbenzene stems from the differential reactivity of the carbon-iodine and carbon-bromine bonds. The C-I bond is generally more reactive than the C-Br bond in many catalytic cross-coupling reactions. This allows for selective and sequential functionalization of the aromatic ring.

4.1. Selective Cross-Coupling Reactions:

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[15] By carefully selecting the reaction conditions (catalyst, ligand, temperature), it is possible to selectively react at the iodo position while leaving the bromo position intact for subsequent transformations.[16] This sequential approach is highly valuable in the synthesis of complex, multi-substituted aromatic compounds.



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Caption: General scheme for sequential cross-coupling reactions.

4.2. Precursor for Bioactive Molecules and Functional Materials:

Halogenated aromatic compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[15] 4-Bromo-2-iodo-1-isopropylbenzene can serve as a precursor for:

- Pharmaceutical Intermediates: The scaffold can be elaborated to create novel drug candidates with potential applications as enzyme inhibitors or receptor modulators.
- Agrochemicals: It can be used in the development of new pesticides and herbicides.
- Organic Electronics: The dihalogenated aromatic core can be incorporated into monomers for the synthesis of organic semiconductors and functional polymers.[15]

Safety and Handling

As with all halogenated organic compounds, 4-Bromo-2-iodo-1-isopropylbenzene should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

General Safety Recommendations:

- Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[17]
- Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors or dust.[3]

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Hazard Statements (based on related compounds):

- May cause skin and eye irritation.[18]
- May be harmful if swallowed or inhaled.[2]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

4-Bromo-2-iodo-1-isopropylbenzene is a valuable and versatile building block for organic synthesis. Its unique substitution pattern allows for selective and sequential functionalization, making it an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry, agrochemistry, and materials science. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.

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